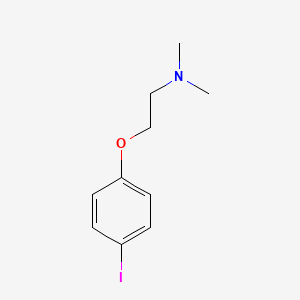

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

CAS No.: 93790-54-6

Cat. No.: VC1984429

Molecular Formula: C10H14INO

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93790-54-6 |

|---|---|

| Molecular Formula | C10H14INO |

| Molecular Weight | 291.13 g/mol |

| IUPAC Name | 2-(4-iodophenoxy)-N,N-dimethylethanamine |

| Standard InChI | InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | NPBOBLCVKKOINL-UHFFFAOYSA-N |

| SMILES | CN(C)CCOC1=CC=C(C=C1)I |

| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)I |

Introduction

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, is a complex organic compound belonging to the class of amines. Its chemical structure includes a dimethylamino group attached to an ethoxy chain, which is further linked to a 4-iodophenoxy moiety. This compound is of interest in various scientific fields due to its potential applications and unique chemical properties.

Synthesis and Chemical Reactions

The synthesis of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, typically involves multi-step organic reactions. Common methods include the reaction of appropriate phenolic compounds with haloalkylamines in the presence of a base. The choice of solvent, temperature, and catalysts is crucial for optimizing yields and purity.

Synthesis Pathway

-

Starting Materials: 4-Iodophenol and N,N-dimethylethylamine.

-

Reaction Conditions: Typically involves a Williamson ether synthesis or a similar coupling reaction.

-

Catalysts and Solvents: May include bases like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Biological Applications

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, has been explored for its biological activities, particularly in radiopharmaceutical applications. Its structural features make it suitable for targeting specific biological sites.

Radiopharmaceutical Use

-

Pancreatic Imaging: The compound has shown significant uptake in pancreatic tissues, making it a potential candidate for diagnostic imaging .

-

Mechanism of Action: The iodine moiety allows for radioactive labeling, enabling its use in nuclear medicine for imaging purposes.

Stability and Handling

-

Storage Conditions: Should be stored in a cool, dry place away from direct sunlight.

-

Safety Precautions: Handling should be done with appropriate protective gear due to potential toxicity and reactivity.

Research Findings and Future Directions

Research on Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, is ongoing, with a focus on its potential applications in medical imaging and diagnostics. Further studies are needed to fully explore its biological activities and optimize its synthesis for practical use.

Potential Applications

-

Diagnostic Imaging: Its ability to accumulate in specific tissues makes it a promising candidate for targeted imaging techniques.

-

Pharmaceutical Development: The compound's unique structure could be modified to enhance its therapeutic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume